molecular formula C19H21N3O5S B2446555 N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-53-7

N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2446555
CAS No.: 868981-53-7
M. Wt: 403.45
InChI Key: RCJHJKUSBVXJTM-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is an organic compound with the molecular formula C20H23N3O5S It is a complex molecule featuring a benzyl group, an oxazolidine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps. One common method includes the reaction of benzylamine with oxalyl chloride to form an intermediate, which is then reacted with a phenylsulfonyl oxazolidine derivative under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group or the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxazolidine ring and phenylsulfonyl group are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Uniqueness

N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-benzyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-18(20-13-15-7-3-1-4-8-15)19(24)21-14-17-22(11-12-27-17)28(25,26)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJHJKUSBVXJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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